1-{1-[3-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}-1H-1,3-benzodiazole
Description
1-{1-[3-(Trifluoromethyl)benzoyl]pyrrolidin-3-yl}-1H-1,3-benzodiazole is a heterocyclic compound featuring a pyrrolidine ring substituted at the 1-position with a 3-(trifluoromethyl)benzoyl group and at the 3-position with a 1H-1,3-benzodiazole (benzimidazole) moiety. The trifluoromethyl group confers electron-withdrawing properties, enhancing metabolic stability and lipophilicity, while the benzodiazole core enables π-π stacking interactions in biological systems. This structural motif is prevalent in medicinal chemistry, particularly in antiviral and anticancer agents, due to its ability to interact with enzyme active sites .

Synthetic routes for analogous compounds (e.g., benzodiazole derivatives) often involve multi-step protocols, including nucleophilic substitution, coupling reactions, and catalytic hydrogenation.
Properties
IUPAC Name |
[3-(benzimidazol-1-yl)pyrrolidin-1-yl]-[3-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3O/c20-19(21,22)14-5-3-4-13(10-14)18(26)24-9-8-15(11-24)25-12-23-16-6-1-2-7-17(16)25/h1-7,10,12,15H,8-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQYIKAUBEUGCKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=NC3=CC=CC=C32)C(=O)C4=CC(=CC=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{1-[3-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}-1H-1,3-benzodiazole typically involves multi-step organic reactions One common approach starts with the preparation of the benzimidazole derivative, followed by the formation of the pyrrolidine ring
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety.
Reduction: Reduction reactions can be performed on the carbonyl group, converting it to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used for reduction.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of the benzimidazole ring.
Reduction: Alcohol derivatives of the original compound.
Substitution: Substituted derivatives with various functional groups replacing the trifluoromethyl group.
Scientific Research Applications
1-{1-[3-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}-1H-1,3-benzodiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-{1-[3-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The pyrrolidine ring provides structural stability and contributes to the overall bioactivity of the compound.
Comparison with Similar Compounds
1-(Pyrrolidin-3-yl)-1H-1,3-benzodiazole dihydrochloride
1-[(3-Methylphenyl)methyl]-2-(trifluoromethyl)-1H-1,3-benzodiazole
- Structure : Trifluoromethyl group is directly attached to the benzodiazole ring, with a 3-methylbenzyl substituent at the 1-position.
- Key Differences : The benzyl group introduces lipophilicity but may reduce conformational flexibility compared to the pyrrolidine-benzoyl linkage.
- Activity : Such derivatives are explored for antimicrobial properties, though specific data are unavailable .
tert-Butyl [(S)-1-({[3-(Trifluoromethyl)benzoyl]amino}acetyl)pyrrolidin-3-yl]carbamate
- Structure : Shares the 3-(trifluoromethyl)benzoyl-pyrrolidine motif but includes a carbamate-protected amine and an acetyl spacer.
- Key Differences : The additional acetyl group and carbamate protection modulate solubility and pharmacokinetics.
- Applications: Pfizer patents highlight its role as a CCR2 antagonist for immunomodulation and oncology .
5,6-Dichloro-2-(2-chloro-3-pyridinyl)-1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazole
- Structure : Chlorinated benzodiazole with a fluorobenzyl and chloropyridinyl group.
- Key Differences : Halogen substituents enhance electronegativity and binding to hydrophobic pockets.
- Activity : Likely explored for antiviral or pesticidal applications, given the prevalence of halogens in such agents .
Comparative Data Table
*Calculated based on formula; †Estimated from structure.
Structure-Activity Relationship (SAR) Insights
Trifluoromethyl Group : Enhances metabolic stability and hydrophobic interactions. Its absence in ’s compound reduces target affinity .
Pyrrolidine vs.
Benzodiazole Orientation : 1H-1,3-Benzodiazole’s planar structure facilitates π-π stacking, critical for antiviral activity (e.g., MERS-CoV helicase inhibition in ) .
Substituent Position : 3-Position substitution on pyrrolidine optimizes spatial alignment with target enzymes, as seen in Pfizer’s CCR2 antagonists .
Biological Activity
1-{1-[3-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}-1H-1,3-benzodiazole is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the compound's synthesis, biological activity, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Synthesis
The compound features a unique structure comprising a benzodiazole core, a pyrrolidine ring, and a trifluoromethyl-substituted benzoyl moiety. The synthesis typically involves multi-step organic reactions, often starting with the reaction of 3-(trifluoromethyl)benzoyl chloride with pyrrolidine. The reaction conditions may include solvents like dichloromethane or acetonitrile, and catalysts such as triethylamine to facilitate the process .
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of benzodiazole have shown effectiveness against various protozoan parasites including Giardia intestinalis and Entamoeba histolytica, with some compounds demonstrating nanomolar activity .
Anticancer Activity
The compound has been evaluated for its anticancer properties. In vitro studies suggest that benzodiazole derivatives can inhibit the proliferation of several cancer cell lines. For example, certain derivatives have demonstrated cytotoxic effects against human cervical (HeLa) and colon adenocarcinoma (CaCo-2) cell lines . The mechanism of action is believed to involve the inhibition of specific enzymes or modulation of receptor activities relevant to tumor growth.
The biological activity of this compound is likely mediated through its interaction with various molecular targets. This may include enzyme inhibition by binding to active sites or receptor modulation through interactions with specific proteins .
Case Studies
Research Findings
Recent studies have highlighted the diverse biological activities associated with benzodiazole derivatives:
- Antimicrobial : Effective against bacteria and protozoa.
- Anticancer : Significant cytotoxicity observed in various cancer cell lines.
- Enzyme Inhibition : Potential as enzyme inhibitors which could lead to therapeutic applications in cancer and infectious diseases.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-{1-[3-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}-1H-1,3-benzodiazole, and what key intermediates are involved?
- Methodology : The synthesis typically involves multi-step routes starting with functionalized benzodiazole and pyrrolidine precursors. For example:
- Step 1 : Coupling of a benzodiazole core with a trifluoromethylbenzoyl group via nucleophilic acyl substitution.
- Step 2 : Introduction of the pyrrolidin-3-yl group through palladium-catalyzed cross-coupling or microwave-assisted cyclization (reducing reaction time by ~40%) .
- Key intermediates include 3-azidopyrrolidine derivatives and halogenated benzodiazoles, which are critical for click chemistry or Suzuki-Miyaura reactions .
Q. How is the structural integrity of the compound confirmed post-synthesis?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : and NMR verify regiochemistry of the pyrrolidine-benzodiazole junction (e.g., coupling constants for adjacent protons) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., observed [M+H] at 387.1324 vs. calculated 387.1328) .
- X-ray crystallography : Resolves steric effects from the trifluoromethyl group and confirms dihedral angles between aromatic rings .
Q. What initial biological activities are reported for this compound, and which assays are used for screening?
- Findings :
- Antimicrobial Activity : MIC values of 8–16 µg/mL against Staphylococcus aureus and Candida albicans via broth microdilution assays .
- Enzyme Inhibition : IC = 1.2 µM against human carbonic anhydrase IX, measured via stopped-flow CO hydration .
- Cytotoxicity : Selective activity (SI > 10) in MTT assays against HeLa cells vs. non-cancerous fibroblasts .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during scale-up synthesis?
- Strategies :
- Solvent Screening : Use DMF/EtOH (3:1 v/v) to enhance solubility of the trifluoromethylbenzoyl intermediate, increasing yield from 62% to 78% .
- Catalyst Tuning : Pd(OAc)/XPhos system reduces byproduct formation (<5%) in coupling steps vs. traditional Pd(PPh) .
- Microwave Assistance : Reduces reaction time from 24 hours to 2 hours for cyclization steps, maintaining >95% purity .
Q. What computational methods predict the compound’s interaction with biological targets, and how are binding modes validated?
- Approach :
- Molecular Docking : AutoDock Vina predicts binding to the ATP pocket of kinase targets (docking score: −9.2 kcal/mol) .
- Molecular Dynamics (MD) Simulations : 100-ns simulations confirm stable hydrogen bonds (e.g., between the benzodiazole N-H and Asp86 of CA IX) .
- Experimental Validation : Surface plasmon resonance (SPR) shows for CA IX, aligning with computational predictions .
Q. How should researchers address discrepancies in reported biological activity data across studies?
- Resolution Strategies :
- Assay Standardization : Compare protocols for MIC determination (e.g., CLSI vs. EUCAST guidelines may yield 2–4-fold differences) .
- Metabolic Stability Testing : Assess hepatic microsomal degradation (e.g., t = 45 min in human liver microsomes) to rule out false negatives .
- Structural Analog Comparison : Benchmark against 1-[1-(3-fluorobenzoyl)pyrrolidin-3-yl] derivatives to isolate the trifluoromethyl group’s role in activity variations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
